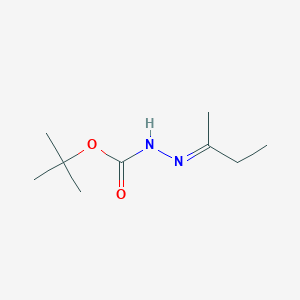
tert-Butyl 2-(butan-2-ylidene)hydrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl 2-(butan-2-ylidene)hydrazinecarboxylate is a chemical compound with the CAS number 57699-47-5 . It has a molecular weight of 186.25 and its molecular formula is C9H18N2O2 . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H18N2O2/c1-6-7(2)10-11-8(12)13-9(3,4)5/h6,10H,1-5H3,(H,11,12) .Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Characterization
tert-Butyl 2-(butan-2-ylidene)hydrazinecarboxylate and its derivatives have been synthesized and characterized, showing potential as Mcl-1 antagonists. Spectral data analysis and theoretical calculations at the DFT/B3LYP/6-311G (d, p) level confirm the trans-nature of the double bond in these compounds. Molecular docking against Mcl-1 protein indicated moderate binding efficiency, suggesting their use in targeted therapy (Bhat et al., 2019).
Scalable Synthesis Techniques
Scalable synthesis techniques have been developed, including the reaction of [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane, showcasing significant improvements in terms of scalability, yield, safety, and cost (Bunker et al., 2011).
Metal-free C3-alkoxycarbonylation
A metal- and base-free condition for the efficient preparation of quinoxaline-3-carbonyl compounds via oxidation coupling of quinoxalin-2(1H)-ones with carbazates has been reported. This process demonstrates an eco-friendly ester source, facilitating gram-scale synthesis (Xie et al., 2019).
Facile Synthesis of Substituted Hydrazines
Methods for alkylation of di-tert-butyl hydrazine-1,2-dicarboxylate have been explored, leading to mono- or di-substituted hydrazine derivatives. This process allows for the selective removal of Boc-groups, paving the way for the synthesis of trisubstituted hydrazines (Rasmussen, 2006).
Insect Growth Regulators
Studies on larvicidal activity of tert-butyl-1-(2-chlorobenzoyl)-2-(substituted benzoyl)hydrazines have provided insights into the substituent effects on activity against Chilo suppressalis. The results suggest that hydrophobicity and specific substitution patterns enhance larvicidal activity, contributing to the development of potent derivatives (Oikawa et al., 1994).
Molecular Interactions and Anticancer Properties
Ni(II), Cu(II), and Zn(II) complexes containing tert-butyl 2-(butan-2-ylidene)hydrazinecarboxylate derivatives have been synthesized and characterized. These complexes show significant anticancer properties against human cervical cancer cell lines, offering a new avenue for cancer treatment research (Nanjundan et al., 2017).
Safety And Hazards
The compound is labeled with an exclamation mark pictogram, indicating that it may cause less serious health effects or damage to the environment . The hazard statements associated with this compound are H302, H315, H319, and H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P280, P305+P351+P338 , which suggest wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Propiedades
IUPAC Name |
tert-butyl N-[(E)-butan-2-ylideneamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-6-7(2)10-11-8(12)13-9(3,4)5/h6H2,1-5H3,(H,11,12)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDPPBNJUNAGNM-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N/NC(=O)OC(C)(C)C)/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(butan-2-ylidene)hydrazinecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

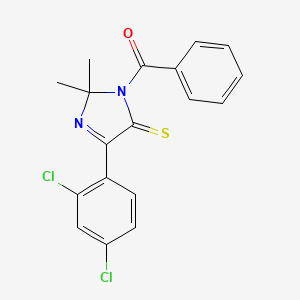
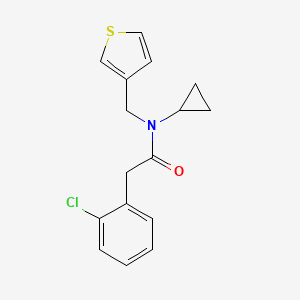
![N-(2,4-difluorophenyl)-2-[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2741477.png)
![4-fluoro-2-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2741478.png)
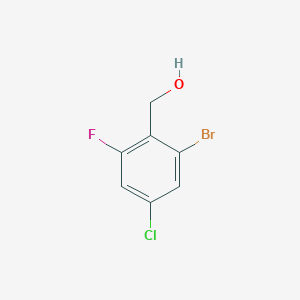
![4-isopropyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2741482.png)
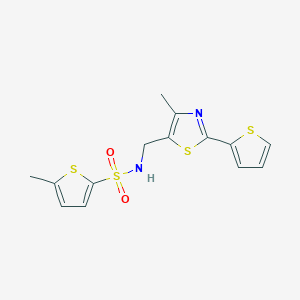
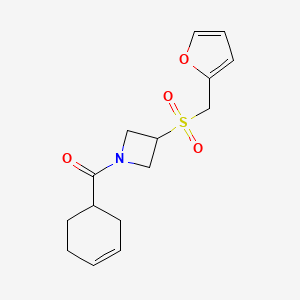
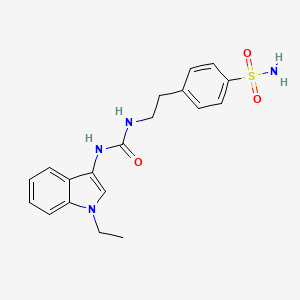
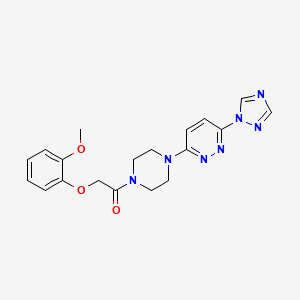
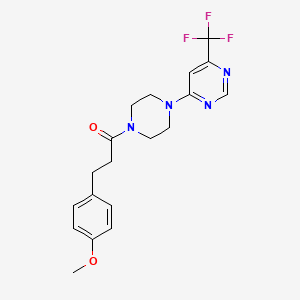
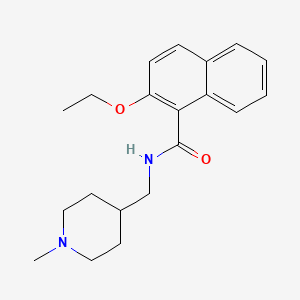

![N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2741495.png)